3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, an oxirane ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-bromo-4-fluorophenylacetonitrile with an epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenylacetonitrile
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness
3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
InChI Key |
PEBNRFNLAKPPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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